1-Propyl-3-methylimidazolium hexafluorophosphate
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Overview
Description
1-Propyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C₇H₁₃F₆N₂P. It is part of the imidazolium-based ionic liquids family, known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make them suitable for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-3-methylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds .
Scientific Research Applications
1-Propyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.
Biology: The compound is employed in the extraction and stabilization of biomolecules.
Medicine: Research explores its potential in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: It finds applications in electrochemistry, particularly in the development of batteries and capacitors
Mechanism of Action
The mechanism by which 1-propyl-3-methylimidazolium hexafluorophosphate exerts its effects involves its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The hexafluorophosphate anion contributes to the compound’s stability and solvation properties. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
Comparison: 1-Propyl-3-methylimidazolium hexafluorophosphate is unique due to its specific alkyl chain length, which influences its solvation properties and thermal stability. Compared to 1-ethyl-3-methylimidazolium hexafluorophosphate, it has a slightly higher thermal stability. In contrast, 1-butyl-3-methylimidazolium hexafluorophosphate and 1-hexyl-3-methylimidazolium hexafluorophosphate have longer alkyl chains, affecting their viscosity and solvation abilities .
Properties
CAS No. |
80432-06-0 |
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Molecular Formula |
C7H13N2+ |
Molecular Weight |
125.19 g/mol |
IUPAC Name |
1-methyl-3-propylimidazol-1-ium |
InChI |
InChI=1S/C7H13N2/c1-3-4-9-6-5-8(2)7-9/h5-7H,3-4H2,1-2H3/q+1 |
InChI Key |
WVDDUSFOSWWJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C[N+](=C1)C |
Origin of Product |
United States |
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